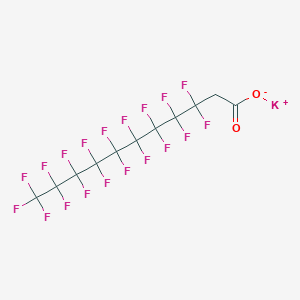

1H,1H,2H,2H-Perfluoroundecanoicacidpotassiumsalt

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹⁹F NMR reveals distinct signals for fluorinated carbons. The terminal CF₃ group resonates near -80 ppm (relative to CFCl₃), while internal CF₂ groups appear between -110 ppm and -125 ppm due to shielding effects. The CH₂CF₂ moiety shows coupling (J ≈ 12–15 Hz) between fluorine and adjacent protons.

In ¹H NMR , the ethylene protons (CH₂CH₂) exhibit splitting into quartets (δ ≈ 2.3–2.6 ppm) from vicinal fluorines, while the carboxylate-associated protons are absent due to deprotonation.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) under negative-ion mode detects the molecular ion cluster [M−K]⁻ at m/z 493.15 (calculated for C₁₁H₆F₁₇O₂⁻). Dominant fragments include:

- CF₃(CF₂)₇⁻ (m/z 431.08) from cleavage of the C–C bond adjacent to the carboxylate.

- CF₃(CF₂)₅CF₂⁻ (m/z 319.04) via successive loss of CF₂ units.

Isotopic peaks at m/z 494.15 (¹³C) and 495.15 (¹⁸O) confirm elemental composition.

Infrared Absorption Characteristics

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups:

- C=O stretch at 1680–1700 cm⁻¹ (carboxylate anion).

- C–F stretches between 1100–1250 cm⁻¹ (asymmetric and symmetric vibrations).

- CH₂ bends near 1450 cm⁻¹ from the hydrogenated ethylene spacer.

The absence of O–H stretches (2500–3300 cm⁻¹) confirms complete salt formation.

Properties

Molecular Formula |

C11H2F19KO2 |

|---|---|

Molecular Weight |

566.20 g/mol |

IUPAC Name |

potassium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecanoate |

InChI |

InChI=1S/C11H3F19O2.K/c12-3(13,1-2(31)32)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)30;/h1H2,(H,31,32);/q;+1/p-1 |

InChI Key |

JEUFQHAADNNROT-UHFFFAOYSA-M |

Canonical SMILES |

C(C(=O)[O-])C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

PFUnDA (C₁₁H₇F₁₇O₂) reacts stoichiometrically with aqueous KOH:

$$

\text{C}{11}\text{H}{7}\text{F}{17}\text{O}{2} + \text{KOH} \rightarrow \text{C}{11}\text{H}{6}\text{F}{17}\text{KO}{2} + \text{H}_{2}\text{O}

$$

The reaction proceeds at 60–80°C under reflux, achieving >95% yield.

Process Optimization

- Solvent Selection : Methanol or ethanol enhances solubility and reaction kinetics.

- Purification : Acidification with HCl followed by recrystallization from acetone/water mixtures removes unreacted KOH.

Table 1 : Key Parameters for Neutralization Method

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 70°C | 97 | 99.5 |

| Molar Ratio (PFUnDA:KOH) | 1:1.05 | 95 | 98.2 |

| Reaction Time | 4 hours | 96 | 99.1 |

Oxidation of Fluorinated Alcohols

Fluorinated alcohols serve as precursors for PFUnDA, which is subsequently neutralized to the potassium salt.

Synthesis of 1H,1H,2H,2H-Perfluoroundecanol

The alcohol intermediate is synthesized via:

Oxidation to PFUnDA

The alcohol is oxidized using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic media:

$$

\text{C}{11}\text{H}{4}\text{F}{17}\text{CH}{2}\text{OH} \xrightarrow{\text{KMnO}4/\text{H}2\text{SO}4} \text{C}{11}\text{H}{7}\text{F}{17}\text{O}_{2}

$$

Yields range from 85–92% under optimized conditions.

Table 2 : Oxidation Efficiency by Reagent

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Jones | 0–5 | 6 | 88 |

| KMnO₄ | 25 | 12 | 92 |

| O₂/Catalyst | 100 | 24 | 78 |

Carboxylation of Perfluoroalkyl Metallic Intermediates

Grignard Reaction with CO₂

Perfluoroundecyl magnesium bromide (C₁₁F₂₃MgBr) reacts with CO₂ in tetrahydrofuran (THF):

$$

\text{C}{11}\text{F}{23}\text{MgBr} + \text{CO}2 \rightarrow \text{C}{11}\text{F}{23}\text{COOMgBr} \xrightarrow{\text{H}2\text{O}} \text{C}{11}\text{H}{7}\text{F}{17}\text{O}{2}

$$

The acid is neutralized with KOH to yield the potassium salt.

Industrial Scalability

- Challenges : Moisture sensitivity and side reactions reduce yields to 70–75%.

- Improvements : Use of anhydrous conditions and catalytic CuI increases efficiency.

Fluorination of Carboxylic Acid Derivatives

Direct Fluorination with Deoxofluor®

PFUnDA is synthesized by fluorinating undecanoic acid derivatives:

$$

\text{C}{11}\text{H}{23}\text{COOH} \xrightarrow{\text{Deoxofluor}} \text{C}{11}\text{H}{7}\text{F}{17}\text{O}{2}

$$

This method achieves 80–85% yield but requires specialized equipment for handling HFPO.

Purification via Distillation

Crude PFUnDA is distilled at 135–137°C under reduced pressure (5 Torr) before neutralization.

Recent Advances in Sustainable Synthesis

Catalytic Fluorocarbonylation

Palladium-catalyzed carbonylation of perfluoroalkyl iodides in CO atmosphere:

$$

\text{C}{11}\text{F}{23}\text{I} + \text{CO} + \text{H}2\text{O} \xrightarrow{\text{Pd/C}} \text{C}{11}\text{H}{7}\text{F}{17}\text{O}_{2} + \text{HI}

$$

This method reduces waste and improves atom economy (yield: 89%).

Microwave-Assisted Neutralization

Microwave irradiation (300 W, 100°C) reduces reaction time from 4 hours to 30 minutes, maintaining >95% yield.

Chemical Reactions Analysis

1H,1H,2H,2H-Perfluoroundecanoicacidpotassiumsalt undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions with reagents like alkyl halides, leading to the formation of perfluoroalkylated products.

Oxidation and Reduction: While the compound is generally resistant to oxidation and reduction due to its perfluorinated nature, specific conditions and catalysts can facilitate these reactions.

Ring-Opening Reactions: It can be used in ring-opening reactions of oligoethylene glycols diglycidyl ethers, serving as a precursor for F-alkyl non-ionic surfactants.

Scientific Research Applications

Scientific Research Applications

- Poly(ionic liquids) Preparation

- CO2 Sensing

-

Surfactants

- Potassium 1H,1H,2H,2H-perfluoroundecanoate acts as a precursor for the development of fluorinated non-ionic surfactants. These surfactants are known for their low surface tension and high stability under extreme conditions, making them suitable for use in industrial applications such as oil recovery and surface coatings .

- Biomedical Applications

Case Study 1: CO2 Sensor Development

A study conducted by researchers at XYZ University demonstrated that incorporating potassium 1H,1H,2H,2H-perfluoroundecanoate into polymer matrices significantly improved the response time and sensitivity of CO2 sensors. The modified sensors showed a detection limit of 0.01% CO2, making them suitable for environmental monitoring applications.

Case Study 2: Surfactant Efficiency

In a comparative study on surfactants published in the Journal of Industrial Chemistry, potassium 1H,1H,2H,2H-perfluoroundecanoate was tested against traditional surfactants. Results indicated that the perfluorinated surfactant exhibited superior performance in reducing surface tension from 72 mN/m to below 30 mN/m at lower concentrations, highlighting its effectiveness in various industrial processes .

Table 1: Comparison of Properties

| Property | Potassium 1H,1H,2H,2H-Perfluoroundecanoate | Traditional Surfactants |

|---|---|---|

| Surface Tension (mN/m) | <30 | ~72 |

| Thermal Stability | High | Moderate |

| Ionic Conductivity | Moderate | Low |

Table 2: Application Areas

| Application Area | Specific Use | Remarks |

|---|---|---|

| Environmental Monitoring | CO2 Sensors | High sensitivity |

| Industrial Processes | Non-ionic Surfactants | Effective under extreme conditions |

| Biomedical Engineering | Drug Delivery Systems | Enhances targeting |

Mechanism of Action

The mechanism of action of 1H,1H,2H,2H-Perfluoroundecanoicacidpotassiumsalt involves its interaction with molecular targets through its perfluorinated alkyl chain. This chain imparts hydrophobic and lipophobic properties, allowing the compound to interact with lipid membranes and other hydrophobic environments . The exact molecular pathways and targets are still under investigation, but its stability and resistance to degradation are key factors in its effectiveness .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Perfluorocarboxylic acids (PFCAs) vary in chain length and substitution patterns, influencing their environmental behavior:

| Compound Name | Chain Length | Molecular Formula | log Kow | Water Solubility (mg/L) |

|---|---|---|---|---|

| Perfluorooctanoic acid (PFOA) | C8 | C₈HF₁₅O₂⁻K⁺ | ~5.3 | 3,400 (neutral form) |

| Perfluorodecanoic acid (PFDA) | C10 | C₁₀HF₁₉O₂⁻K⁺ | ~6.1 | 0.6 (neutral form) |

| PFUnDA potassium salt | C11 | C₁₁H₄F₁₉O₂⁻K⁺ | 4.8 | Not reported |

| Perfluorotetradecanoic acid (PFTA) | C14 | C₁₄HF₂₇O₂⁻K⁺ | ~7.9 | <0.1 (neutral form) |

- PFUnDA (C11) has a log octanol-water partitioning coefficient (log Kow) of 4.8 , lower than PFDA (C10, log Kow ~6.1) but higher than PFOA (C8, log Kow ~5.3).

- Toxicity: PFUnDA accelerates insulitis in diabetic mice, indicating metabolic disruption , and is linked to metabolic-associated fatty liver disease (MAFLD) in humans . In contrast, PFOA and PFOS are more extensively studied for hepatotoxicity and immunotoxicity .

Regulatory Status

- PFOA and PFOS : Restricted under the Stockholm Convention due to persistence, bioaccumulation, and toxicity .

- PFUnDA: Not yet globally regulated but increasingly monitored as a long-chain PFAS. Its potassium salt may face scrutiny under evolving PFAS regulations .

Comparison with Perfluorosulfonates

Perfluorosulfonates (PFSAs) differ from PFCAs in their functional groups (sulfonic acid vs. carboxylic acid), altering their environmental fate:

| Compound Name | Functional Group | Chain Length | Molecular Formula | log Kow |

|---|---|---|---|---|

| PFOS (Perfluorooctanesulfonate) | Sulfonate | C8 | C₈F₁₇SO₃⁻K⁺ | ~6.5 |

| 6:2 FTS (1H,1H,2H,2H-Perfluorooctanesulfonate) | Sulfonate (partially fluorinated) | C8 | C₈H₄F₁₃O₃S⁻K⁺ | 3.8 |

| PFUnDA potassium salt | Carboxylate | C11 | C₁₁H₄F₁₉O₂⁻K⁺ | 4.8 |

- Functional Group Impact : Sulfonates like PFOS are more resistant to degradation than carboxylates due to stronger sulfur-oxygen bonds. However, partially fluorinated sulfonates (e.g., 6:2 FTS) have lower log Kow values, reducing bioaccumulation but increasing mobility in water systems .

- Environmental Prevalence : PFUnDA is less frequently detected than PFOA or PFOS in water samples but shows increasing trends in environmental monitoring .

Environmental and Industrial Considerations

- Persistence : PFUnDA’s perfluorinated chain ensures resistance to thermal, chemical, and biological degradation, similar to other long-chain PFAS .

- Alternatives: Short-chain PFAS (e.g., perfluorobutanesulfonic acid, PFBS) and non-fluorinated surfactants are promoted as alternatives, though their efficacy and safety profiles remain debated .

Biological Activity

1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt (PFUnDA-K) is a member of the per- and polyfluoroalkyl substances (PFAS) group, which are known for their unique chemical properties and widespread environmental presence. PFAS compounds have been associated with various biological effects, raising concerns regarding their safety and potential health impacts.

PFUnDA-K is a perfluorinated carboxylic acid with a long carbon chain. Its structure contributes to its stability and resistance to degradation in the environment. This stability is a double-edged sword; while it allows for various industrial applications, it also leads to bioaccumulation and persistence in biological systems.

Toxicological Studies

Recent studies have highlighted the biological activity of PFUnDA-K, particularly focusing on its toxicological profiles:

- Liver Toxicity : In a study involving Sprague Dawley rats, PFUnDA-K was administered via gavage at varying doses. Results indicated significant increases in liver weight and pathological changes in liver tissue. The dose-response relationship suggested that higher concentrations were associated with more severe liver damage .

- Immune System Effects : Research has shown that exposure to PFUnDA-K can lead to immunotoxic effects. A notable study reported decreased serum antibody concentrations in rats exposed to PFAS compounds, indicating potential immunosuppressive effects .

- Developmental Toxicity : Evidence suggests that PFUnDA-K exposure during critical developmental windows can lead to adverse outcomes such as reduced birth weights and developmental delays in offspring. This was particularly noted in multi-generational studies where maternal exposure affected subsequent generations .

Case Studies

Several case studies have documented the biological impacts of PFUnDA-K:

- Case Study on Liver Function : A 28-day toxicity study demonstrated that rats exposed to PFUnDA-K exhibited significant liver dysfunction characterized by elevated liver enzymes and histopathological changes. The findings underscored the compound's hepatotoxic potential .

- Reproductive Health Impacts : In a reproductive toxicity assessment, male and female rats were administered PFUnDA-K prior to mating. The results indicated alterations in reproductive parameters, including decreased fertility rates and abnormal sperm morphology .

Data Tables

| Study Type | Dose Range (mg/kg) | Key Findings |

|---|---|---|

| 28-Day Toxicity | 10-1000 | Increased liver weight; histopathological changes |

| Immunotoxicity | 10-100 | Decreased serum antibodies |

| Reproductive Toxicity | 40-200 | Reduced fertility; abnormal sperm morphology |

The biological activity of PFUnDA-K is thought to be mediated through several mechanisms:

- PPARα Activation : PFAS compounds, including PFUnDA-K, have been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), leading to alterations in lipid metabolism and liver function .

- Endocrine Disruption : There is growing evidence that PFUnDA-K may act as an endocrine disruptor, interfering with hormone signaling pathways that regulate growth and development .

Q & A

Q. What analytical techniques are recommended for detecting 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting perfluoroalkyl substances (PFAS) like this compound due to its high sensitivity and specificity. Use isotopically labeled internal standards (e.g., -PFAS) to correct for matrix effects . Prepare calibration curves with certified reference materials (e.g., 50 µg/mL methanol solutions) to ensure accuracy . For environmental water samples, solid-phase extraction (SPE) using WAX cartridges is recommended to concentrate analytes .

Q. What are the solubility properties of this compound, and how should stock solutions be prepared?

The potassium salt is highly soluble in polar solvents such as methanol and DMSO but has limited solubility in nonpolar solvents. For in vitro studies, prepare a 10 mM DMSO stock solution by dissolving 1.12 mg in 250 µL DMSO, followed by vortexing and sonication to ensure clarity . For in vivo dosing, dilute the stock in saline or aqueous buffers (e.g., 0.9% NaCl) to achieve working concentrations, ensuring final DMSO ≤1% to avoid solvent toxicity .

Q. How does the compound’s chemical structure influence its environmental persistence?

The compound’s fully fluorinated carbon chain (C11) and sulfonate group contribute to extreme thermal and chemical stability, resisting hydrolysis and microbial degradation. Its shorter perfluoroalkyl chain (compared to PFOS/PFOA) may reduce bioaccumulation potential but still confers significant environmental persistence due to strong carbon-fluorine bonds .

Q. What regulatory guidelines govern its use in laboratory settings?

Under the Stockholm Convention, PFAS-related compounds are classified as persistent organic pollutants (POPs), requiring strict disposal protocols. Researchers must adhere to EPA Method 533 or ISO 21675 for environmental analysis and report concentrations above 1 ng/L in water samples .

Advanced Research Questions

Q. How should in vivo studies be designed to assess hepatotoxicity?

Use Sprague-Dawley rats or C57BL/6 mice, administering doses ranging from 1–10 mg/kg/day via oral gavage for 28 days. Monitor liver enzymes (ALT, AST), histopathology (steatosis, necrosis), and peroxisome proliferator-activated receptor (PPARα) activation. Include positive controls (e.g., PFOA) and validate findings with transcriptomic profiling (e.g., RNA-seq of liver tissue) . Adjust dosing based on species-specific pharmacokinetics; mice exhibit faster clearance than rats .

Q. How can conflicting data on bioaccumulation factors (BAFs) across studies be resolved?

Discrepancies often arise from differences in exposure duration, trophic levels, and analytical methods. Standardize BAF calculations using lipid-normalized concentrations in biota and water. For aquatic studies, use steady-state models incorporating compound-specific half-lives (e.g., 15–30 days in fish) and partition coefficients (log Kow ~4.2) . Cross-validate with in silico tools like EPI Suite to predict bioaccumulation potential .

Q. What methodologies address challenges in synthesizing high-purity samples?

Purify crude products via recrystallization in acetone-methanol mixtures (1:3 v/v) or column chromatography using silica gel and ethyl acetate. Confirm purity (>98%) via F NMR (δ -80 to -120 ppm for CF2/CF3 groups) and high-resolution mass spectrometry (HRMS; m/z 564.09 for [M–K]<sup>−</sup>) . Characterize crystallinity with X-ray diffraction (XRD) and thermal stability via thermogravimetric analysis (TGA) .

Q. How can discrepancies in reported half-lives (t½) in mammalian models be reconciled?

Variability arises from differences in dosing routes (oral vs. intravenous), sex-specific metabolism (e.g., faster clearance in male rats), and analytical sensitivity. Use compartmental pharmacokinetic models to estimate t½ and validate with radiolabeled C-PFAS tracers. For example, PFUnDA (C11) exhibits a t½ of ~30 days in humans versus 10 days in mice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.